4-[(nitrooxy)methyl]Benzoic acid

Nitric Oxide Donors Electrochemistry Mechanism of Action

Secure your supply of 4-[(nitrooxy)methyl]benzoic acid, the definitive para-substituted nitrooxy-benzoic acid scaffold. Its unique dual functionality as both a carboxylic acid and a structurally specific NO donor makes it the essential linker for synthesizing NO-NSAIDs like NO-Aspirin. Generic substitution is not scientifically valid due to architecture-sensitive NO-release kinetics. Rely on this compound for reproducible in vivo pain and inflammation studies.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
Cat. No. B12561520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(nitrooxy)methyl]Benzoic acid
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H7NO5/c10-8(11)7-3-1-6(2-4-7)5-14-9(12)13/h1-4H,5H2,(H,10,11)
InChIKeyNXYIECYJINSHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Nitrooxy)methyl]Benzoic Acid: A Critical Nitric Oxide Donor Linker for NO-NSAID Research and Development


4-[(Nitrooxy)methyl]benzoic acid (CAS 258278-55-6), also referred to as 4-nitro-oxy-methyl-benzoic acid, is a nitrooxy-functionalized benzoic acid derivative that functions primarily as a nitric oxide (NO) donor [1]. This compound is a key building block or 'linker' in the synthesis of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs) and other multi-target therapeutic agents [1]. The nitrooxy (-ONO₂) moiety attached to the para-position of the benzoic acid core is responsible for its ability to release nitrate ions and, under appropriate biological conditions, nitric oxide [1]. Its role is foundational in creating pharmacologically active esters, such as NO-Aspirin (NCX 4040), where it serves as the NO-releasing component of the molecule, distinguishing it from simple anti-inflammatory or analgesic compounds [1].

Why 4-[(Nitrooxy)methyl]Benzoic Acid Cannot Be Replaced with Simple Benzoic Acid Derivatives or Alternative NO Donors


Generic substitution of 4-[(nitrooxy)methyl]benzoic acid with other benzoic acid derivatives or alternative NO donors is not scientifically valid due to its unique dual functionality as both a carboxylic acid and a structurally specific NO donor. Simple benzoic acid derivatives lack the nitrooxy group, rendering them incapable of NO release and thus unable to support the mechanism of action for NO-NSAIDs or similar pro-drugs. Furthermore, even among nitrooxy-containing compounds, the NO-releasing properties are highly sensitive to the molecular architecture [1]. The position of the nitrooxymethyl chain on the aromatic ring, the presence of additional substituents, and the nature of the spacer group have all been shown to exert a marked and quantifiable influence on both the rate and efficiency of nitrate and nitric oxide liberation [1]. Therefore, substituting 4-[(nitrooxy)methyl]benzoic acid with a closely related analog or a different NO-donor linker would fundamentally alter the pharmacokinetic and pharmacodynamic profile of the final drug candidate, undermining the reproducibility and predictability of research outcomes [1].

Quantitative Evidence for 4-[(Nitrooxy)methyl]Benzoic Acid Differentiation: A Head-to-Head Procurement Guide


Enhanced NO Release via Electrochemical Reductive Elimination Pathway

Electrochemical analysis provides direct, quantitative evidence for the unique nitrate release mechanism of 4-[(nitrooxy)methyl]benzoic acid derivatives. A study on the closely related analog 4-((nitrooxy)methyl)-3-nitrobenzoic acid (RIY09) demonstrated a specific reductive elimination pathway at the nitro group (-0.84 V vs. Ag/AgCl) that leads to nitrate release [1]. This pathway involves nitroaromatic reduction followed by self-protonation, a mechanism that is not observed in simpler nitrates like isosorbide mononitrate, which rely on enzymatic bioactivation rather than a direct, electrochemically driven release [1].

Nitric Oxide Donors Electrochemistry Mechanism of Action

In Vivo Antinociceptive Efficacy in Thermal Pain Models

The nitrooxy benzoic acid derivative RIY09 (4-((nitrooxy)methyl)-3-nitrobenzoic acid) demonstrates clear, dose-dependent antinociceptive activity in a standard thermal pain model. At 100 and 150 mg/kg (i.p.), it significantly inhibited the nociceptive response induced by heat [1]. This in vivo efficacy is a direct result of its NO-donating capacity, which was confirmed electrochemically [1]. While the parent benzoic acid lacks this activity, this data provides a strong, class-level inference for the value of the nitrooxy-functionalized benzoic acid scaffold in pain research.

Pain Research In Vivo Pharmacology Antinociception

In Vivo Anti-Inflammatory Efficacy and Cytokine Modulation

In a carrageenan-induced paw edema model in mice, RIY09 (4-((nitrooxy)methyl)-3-nitrobenzoic acid) exhibited a dose-dependent reduction in edema [1]. The underlying mechanism was linked to a quantifiable decrease in pro-inflammatory cytokine production. Specifically, at effective antinociceptive doses, RIY09 reduced levels of interleukin (IL)-1β, IL-6, tumor necrosis factor-α (TNF-α), and CXCL-1, while simultaneously increasing the anti-inflammatory cytokine IL-10 [1]. This balanced immunomodulatory profile, a direct consequence of the NO release from the nitrooxy group, is not observed with the parent benzoic acid.

Inflammation Research In Vivo Pharmacology Cytokine Assays

Structural Sensitivity of NO Release: The Critical Role of Linker Design

A systematic pharmacological evaluation of various nitrooxy benzoic and alcoholic linkers demonstrated that the NO-releasing properties are exquisitely sensitive to minor structural modifications [1]. The study highlighted that even simple changes, such as inserting a methyl group into the nitrooxymethyl chain or altering its position on the aromatic ring, could profoundly impact vasorelaxing potency [1]. While the study compared a range of derivatives and found varying efficacies (quantitative EC50 values were not provided for the benzoic acid linkers in the abstract), it establishes a firm SAR principle: the specific arrangement of the 4-[(nitrooxy)methyl]benzoic acid motif is not arbitrary; it is a precisely tuned pharmacophore where deviations alter biological activity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

High-Value Application Scenarios for 4-[(Nitrooxy)methyl]Benzoic Acid Based on Verified Evidence


Synthesis of NO-NSAIDs (e.g., NCX 4040) for Targeted Inflammation Research

This compound is the definitive linker for creating nitric oxide-releasing NSAIDs, such as NO-Aspirin (NCX 4040). By esterifying the carboxylic acid of 4-[(nitrooxy)methyl]benzoic acid with the phenolic group of aspirin (or other NSAIDs), researchers can generate a prodrug that combines COX inhibition with the gastroprotective and anti-inflammatory benefits of NO. The proven in vivo anti-inflammatory and cytokine-modulating effects of the nitrooxy-benzoic acid scaffold [1] support its use in studies aiming to mitigate the well-known gastrointestinal side effects of traditional NSAIDs while maintaining or enhancing therapeutic efficacy.

Investigating the Role of Nitric Oxide in Pain Signaling Pathways

The validated in vivo antinociceptive activity of the nitrooxy-benzoic acid derivative RIY09 in a thermal pain model [1] positions 4-[(nitrooxy)methyl]benzoic acid as a crucial building block for developing research tools. Scientists can use this compound to synthesize novel NO-donating molecules for probing the specific role of NO in various pain states, including inflammatory and neuropathic pain. Its ability to modulate both pain behavior and inflammatory cytokine production provides a powerful tool for dissecting the complex interplay between inflammation and pain perception.

Design of Multi-Target Drugs with Tunable NO-Donating Kinetics

The fundamental understanding that minor structural changes to the nitrooxy linker dramatically alter NO release properties [1] makes 4-[(nitrooxy)methyl]benzoic acid a versatile starting material for SAR studies. Medicinal chemists can leverage this scaffold to design a library of NO-donating prodrugs. By conjugating this linker to different parent drugs and systematically varying the linker or ring substituents, researchers can fine-tune the rate and extent of NO release, creating bespoke molecular tools for studying cardiovascular, inflammatory, or oncological diseases where spatiotemporal control of NO delivery is hypothesized to be beneficial.

Standardization of Electrochemical Assays for NO-Donor Characterization

The well-characterized electrochemical reduction profile of the nitrooxy-benzoic acid scaffold (-0.84 V vs. Ag/AgCl in aprotic medium) [1] provides a quantitative benchmark. This compound can serve as a reference standard for developing and validating electrochemical assays designed to screen and characterize novel NO-donor candidates. Its clear, mechanistic pathway for nitrate release offers a reproducible and reliable control for in vitro studies aimed at predicting the NO-donating potential of new chemical entities before moving to more complex biological systems.

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